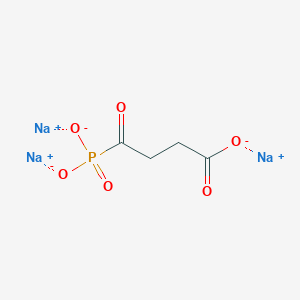

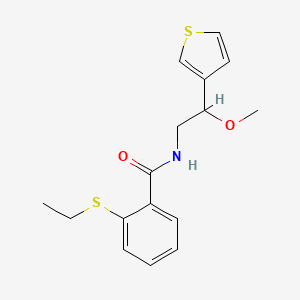

Succinyl phosphonate trisodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metalloenzyme Interaction

Succinyl phosphonate trisodium salt is relevant in the context of metalloenzymes. For instance, foscarnet, a trisodium salt, interacts with carbonic anhydrase isozymes, acting either as an activator or inhibitor. This interaction has been kinetically investigated, and the X-ray structure of its adduct with human carbonic anhydrase I has been resolved. It serves as an example of a phosphonate zinc-binding group in metalloenzyme inhibitors (Temperini, Innocenti, Guerri, Scozzafava, Rusconi, & Supuran, 2007).

Coordination Chemistry

The coordination behavior of phosphonoformate trisodium salt is a field of interest in chemistry. This compound selectively inhibits the pyrophosphate binding site on viral polymerases, being used as an antiviral medication. However, its coordination behavior with (earth) alkaline and transition metals remains under-explored, with recent insights reported in this area (Martens, Mastropierro, Cutolo, Colamonico, Barile, Capriati, & Karaghiosoff, 2019).

Drug Delivery Systems

Succinyl phosphonate trisodium salt has applications in drug delivery systems. Ionic hydrogels based on chitosan cross-linked with 6-phosphogluconic trisodium salt exhibit first-order release kinetics. These hydrogels are non-toxic, don't cause dermal irritation, have adequate adhesion force, and can be used as drug vehicles for topical administration or wound dressings (Martínez-Martínez, Rodríguez-Berna, González-Álvarez, Hernández, Corma, Bermejo, Merino, & González-Álvarez, 2018).

Environmental Chemistry

Phosphonates, which include trisodium salts, are extensively used as chelating agents and scale inhibitors in various technical and industrial applications. Their environmental behavior is unique due to strong surface interactions, resulting in significant removal in technical and natural systems. Further study in this area, including speciation of these compounds, is needed (Nowack, 2003).

Water Treatment

Organic (poly)phosphonates, including certain trisodium salts, are employed as mineral scale and corrosion inhibitors in water treatment. Understanding their precipitation phenomena and the formation of complexes, such as with calcium, is crucial for optimizing their use in industrial applications (Demadis & Katarachia, 2004).

Heavy Metal Uptake

A phosphonate-rich organosilica layered hybrid material made of 3-(trihydroxysilyl)propyl methylphosphonate, monosodium salt, shows high metal uptake capacity for heavy metal ions like Cu(2+), Pb(2+), and Cd(2+). This capability can be significant for environmental applications, such as water purification and heavy metal ion removal (Daikopoulos, Bourlinos, Georgiou, Deligiannakis, Zbořil, & Karakassides, 2014).

Eigenschaften

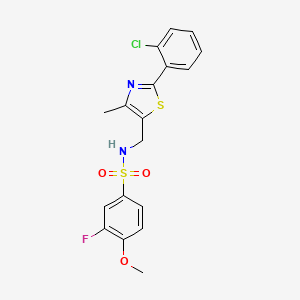

IUPAC Name |

trisodium;4-oxo-4-phosphonatobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBOYEUINLIJDF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na3O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinyl phosphonate trisodium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)